molecular formula C12H20OSi B14411821 5-Methyl-5-(prop-1-en-2-yl)-2-(trimethylsilyl)cyclopent-2-en-1-one CAS No. 85620-32-2

5-Methyl-5-(prop-1-en-2-yl)-2-(trimethylsilyl)cyclopent-2-en-1-one

Cat. No.: B14411821
CAS No.: 85620-32-2
M. Wt: 208.37 g/mol
InChI Key: YOHJXRWENUQHSJ-UHFFFAOYSA-N
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Description

5-Methyl-5-(prop-1-en-2-yl)-2-(trimethylsilyl)cyclopent-2-en-1-one is a complex organic compound characterized by its unique structure, which includes a cyclopentene ring substituted with methyl, prop-1-en-2-yl, and trimethylsilyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-5-(prop-1-en-2-yl)-2-(trimethylsilyl)cyclopent-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopentene Ring: The initial step involves the formation of the cyclopentene ring through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Trimethylsilyl Group: The trimethylsilyl group is introduced via a silylation reaction using trimethylsilyl chloride in the presence of a base such as triethylamine.

    Alkylation and Methylation: The prop-1-en-2-yl and methyl groups are introduced through alkylation and methylation reactions, respectively, using appropriate alkylating agents and methylating agents under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated reaction monitoring, and purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-5-(prop-1-en-2-yl)-2-(trimethylsilyl)cyclopent-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the trimethylsilyl group or other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols, alkanes.

    Substitution Products: Various substituted cyclopentene derivatives.

Scientific Research Applications

5-Methyl-5-(prop-1-en-2-yl)-2-(trimethylsilyl)cyclopent-2-en-1-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methyl-5-(prop-1-en-2-yl)-2-(trimethylsilyl)cyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

    Molecular Targets: Enzymes, receptors, and other biomolecules.

    Pathways: Signal transduction pathways, metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-5-(prop-1-en-2-yl)cyclopent-2-en-1-one: Lacks the trimethylsilyl group, resulting in different chemical properties and reactivity.

    2-(Trimethylsilyl)cyclopent-2-en-1-one: Lacks the methyl and prop-1-en-2-yl groups, leading to variations in its applications and behavior.

Properties

CAS No.

85620-32-2

Molecular Formula

C12H20OSi

Molecular Weight

208.37 g/mol

IUPAC Name

5-methyl-5-prop-1-en-2-yl-2-trimethylsilylcyclopent-2-en-1-one

InChI

InChI=1S/C12H20OSi/c1-9(2)12(3)8-7-10(11(12)13)14(4,5)6/h7H,1,8H2,2-6H3

InChI Key

YOHJXRWENUQHSJ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1(CC=C(C1=O)[Si](C)(C)C)C

Origin of Product

United States

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